molecular formula C16H15NO4 B3339450 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid CAS No. 1019110-28-1

2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid

Cat. No.: B3339450
CAS No.: 1019110-28-1
M. Wt: 285.29 g/mol
InChI Key: XATXMAAJAXOLRY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid (IUPAC name: this compound) is an anthranilic acid derivative characterized by a benzoic acid backbone substituted with a hydroxy group at position 2 and a 2-(2-methylphenyl)acetamido group at position 3. Its structure combines aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or ion channels.

Properties

IUPAC Name

2-hydroxy-4-[[2-(2-methylphenyl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-4-2-3-5-11(10)8-15(19)17-12-6-7-13(16(20)21)14(18)9-12/h2-7,9,18H,8H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATXMAAJAXOLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-Inflammatory Properties

Research indicates that 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid exhibits significant biological activity, particularly as an anti-inflammatory agent. Its structure suggests potential interactions with biological targets involved in inflammatory pathways, although the detailed mechanisms remain to be fully elucidated.

Case Study: Interaction Studies
Preliminary studies have shown that this compound may interact with various proteins involved in inflammation, potentially modulating their activity. Further investigations are required to clarify these interactions and their implications for therapeutic use.

Analgesic Activity

The compound's analgesic properties have been highlighted in various studies, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). For instance, derivatives of similar structures have been developed to enhance selectivity for cyclooxygenase-2 (COX-2), a key enzyme in pain and inflammation pathways .

Case Study: In Vivo Analgesic Testing
In vivo tests using animal models demonstrated that certain derivatives exhibited significant reductions in pain response compared to control groups, indicating the compound's potential effectiveness in pain management .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Classic methods of acylation reactions with anhydrides or acyl chlorides are commonly employed to produce the compound efficiently in laboratory settings.

Future studies should focus on:

  • Detailed pharmacokinetic profiles of the compound.
  • Comprehensive toxicity evaluations.
  • Exploration of its mechanisms of action at the molecular level.
  • Development of novel derivatives with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways . The hydroxy and acetamido groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Biological Target
Target Compound C₁₆H₁₅NO₅ 301.30 2-methylphenyl-acetamido 3.1 Under investigation
CBA C₁₄H₁₀Cl₂NO₄ 333.14 2-chlorophenoxy-acetamido 2.8 TRPM4 inhibitor
NBA C₁₉H₁₄ClNO₄ 355.77 naphthalene-1-yloxy-acetamido 4.2 TRPM4 inhibitor
S3I-201 C₁₆H₁₅NO₇S 365.36 4-methylphenyl-sulfonyloxy-acetamido 1.9 STAT3 inhibitor

*Predicted using ChemDraw.

Research Findings and Implications

  • TRPM4 Inhibitors : CBA and NBA demonstrate that electron-withdrawing groups (Cl, naphthyl) enhance ion channel binding, suggesting that the target compound’s methylphenyl group may favor hydrophobic interactions .
  • STAT3 Inhibitors : Sulfonyloxy and sulfonamido groups improve potency but reduce bioavailability, highlighting the target compound’s balance between lipophilicity and simplicity .
  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for CBA and NBA, involving acetylation of 4-aminosalicylic acid derivatives with 2-methylphenyl acetyl chloride .

Biological Activity

2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid, commonly referred to as a derivative of salicylic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits a range of biological activities, including analgesic, anti-inflammatory, and potentially anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{3}

This compound features a hydroxyl group, an acetamido group, and a benzoic acid moiety, contributing to its biological activity.

Analgesic Activity

Research indicates that derivatives of 2-hydroxybenzoic acid exhibit significant analgesic properties. A study demonstrated that compounds with modifications in the acetamide moiety showed enhanced binding affinity to cyclooxygenase-2 (COX-2), a target for pain relief. In-vivo tests revealed that these derivatives reduced pain significantly compared to traditional analgesics like acetaminophen .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It is suggested that the compound inhibits COX-2 activity, leading to decreased production of pro-inflammatory mediators. This mechanism is pivotal in managing conditions characterized by inflammation .

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. A study indicated that similar benzoic acid derivatives could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways involved include the modulation of histone deacetylases (HDACs), which are crucial in cancer biology.

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic effects of 5-acetamido-2-hydroxybenzoic acid derivatives in a murine model using acetic acid-induced writhing tests. Results showed that derivatives with methyl substitutions exhibited up to 75% reduction in pain responses compared to control groups .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects of a related compound were assessed through an edema model. The results demonstrated significant reductions in paw swelling, indicating effective inhibition of inflammatory responses .

Data Table: Biological Activities and Mechanisms

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnalgesicCOX-2 inhibition
Dihydroxy Benzoic AcidAnticancerHDAC inhibition and ROS induction
Gallic AcidAntitumorApoptosis via p38 MAPK pathway
Flufenamic Acid DerivativesAnti-inflammatoryRadical scavenging and COX inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid
Reactant of Route 2
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2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid

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